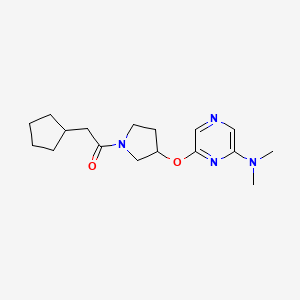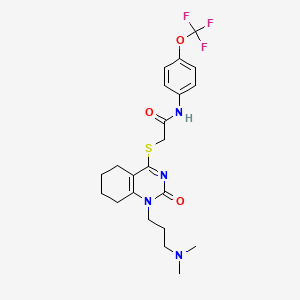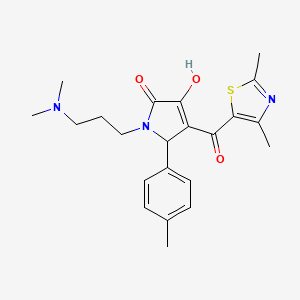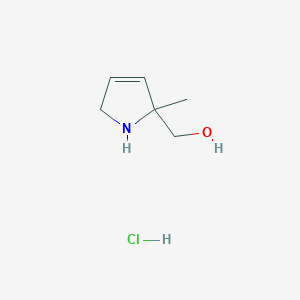
N-(1-cyanocyclopentyl)-3-fluoro-4-(pyrrolidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-3-fluoro-4-(pyrrolidin-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as CPP-115 and belongs to the class of compounds known as GABA aminotransferase inhibitors.
Mecanismo De Acción
CPP-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, leading to increased GABAergic transmission. This, in turn, leads to a reduction in neuronal excitability, which can have therapeutic effects in disorders such as epilepsy and anxiety.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a range of biochemical and physiological effects. It has been found to increase GABA levels in the brain, reduce neuronal excitability, and have anxiolytic and anticonvulsant effects. CPP-115 has also been shown to improve cognitive function in animal models, although the exact mechanism behind this effect is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPP-115 for lab experiments is its potency as a GABA aminotransferase inhibitor. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one limitation of CPP-115 is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on CPP-115. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid addiction. CPP-115 has been shown to reduce opioid self-administration in animal models, suggesting that it may have potential as a treatment for opioid addiction. Another area of interest is its potential as a cognitive enhancer, particularly in the context of age-related cognitive decline. Further research is needed to fully understand the mechanisms behind these effects and to determine the potential therapeutic applications of CPP-115.
Métodos De Síntesis
CPP-115 can be synthesized using a method known as the Buchwald-Hartwig coupling reaction. This method involves the reaction between 3-fluoro-4-iodo-N-(1-cyanocyclopentyl)benzamide and pyrrolidine in the presence of a palladium catalyst. The reaction yields CPP-115 as a white solid with a melting point of 198-200°C.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications. It has been found to be a potent GABA aminotransferase inhibitor, which makes it a potential treatment for disorders such as epilepsy, anxiety, and addiction. CPP-115 has also been studied for its potential as a cognitive enhancer, with promising results in animal models.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-3-fluoro-4-pyrrolidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c18-14-11-13(5-6-15(14)21-9-3-4-10-21)16(22)20-17(12-19)7-1-2-8-17/h5-6,11H,1-4,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIXKJICZNBPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=C(C=C2)N3CCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2737219.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2737220.png)
![3-chloro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2737221.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737225.png)
![Ethyl 4-(2-methoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2737226.png)
![3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2737228.png)
![2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2737230.png)


![N-cyclopentyl-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2737234.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2737236.png)


